molecular formula C7H12O B14664565 4-Methoxy-4-methyl-1,2-pentadiene CAS No. 49833-91-2

4-Methoxy-4-methyl-1,2-pentadiene

Cat. No.: B14664565
CAS No.: 49833-91-2
M. Wt: 112.17 g/mol
InChI Key: OQHWUMXEDBMHKI-UHFFFAOYSA-N
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Description

Properties

CAS No.

49833-91-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-5-6-7(2,3)8-4/h6H,1H2,2-4H3

InChI Key

OQHWUMXEDBMHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-1,2-pentadiene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 4-methoxy-1,2-butadiene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for 4-Methoxy-4-methyl-1,2-pentadiene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring proper handling and storage of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methyl-1,2-pentadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using reagents like halogens or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Methoxy-4-methyl-1,2-pentadiene has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of cumulated dienes and their behavior in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methyl-1,2-pentadiene involves its interaction with various molecular targets through its cumulated diene structure. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclic compounds. The electron-rich methoxy group can also influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Physical Properties

Table 2: Henry’s Law Constants and Solubility (Water)

Compound NameHenry’s Law Constant (Hcp, atm·m³/mol)Temperature (K)Source
4-Methyl-1,2-pentadiene9.7×10⁻⁵237
4-Methyl-1,3-pentadiene7.3×10⁻⁵237
  • The 1,2-pentadiene isomer exhibits higher solubility in water than the 1,3-isomer, likely due to differences in molecular geometry and polarity .
  • Boiling Point : 3-Methyl-1,2-pentadiene has a boiling point of 70°C at 760 mmHg, while data for 4-Methoxy-4-methyl-1,2-pentadiene are unavailable .

Catalytic Reactions

  • Gold-Catalyzed Hydroamination: 1-Phenyl-1,2-pentadiene reacts with benzyl carbamate to yield (E)-benzyl (1-phenylpent-1-en-3-yl)carbamate (13% yield, 23% ee) . Sulfonamide derivatives show lower enantioselectivity (28% ee) compared to carbamates, highlighting the sensitivity of these reactions to nucleophile choice .

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